
3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The structural specificity of "3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide" suggests a targeted design for specific biological interactions, avoiding the broader applications typically associated with sulfonamides in drug use and focusing on the chemical and physical properties that underlie its potential applications.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. A related study by Sarojini et al. (2012) on a sulfonamide compound (4MNBS) utilized 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, characterized by FTIR, NMR, XRD, and thermal analysis, highlighting the complexity and precision required in synthesizing such compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure, including bond lengths, angles, and conformations, provides insights into the chemical reactivity and interaction capabilities of sulfonamides. Density Functional Theory (DFT) methods are commonly used for this purpose, as demonstrated in the study by Sarojini et al. (2012), which compared experimental data with calculated molecular geometry and vibrational frequencies, offering a detailed view of the molecular structure and stability of sulfonamide compounds.
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, reflecting their versatile chemical properties. Their reactivity with other compounds, stability under different conditions, and the potential for creating derivatives are critical for their application in chemical synthesis and drug design. The thermal decomposition study of a sulfonamide Schiff's base by Venkatesan et al. (2017) underlines the importance of understanding the thermal stability and decomposition pathways of such compounds (Venkatesan, Sekar, Thanikachalam, & Manikandan, 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are vital for the practical application and formulation of sulfonamide compounds. Polymorphism, for example, can significantly affect the bioavailability and stability of pharmaceutical compounds. Terada et al. (2012) explored the polymorphism of aromatic sulfonamides with fluorine groups, highlighting the impact of structural modifications on physical properties (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and their ability to form hydrogen bonds, are fundamental to their interaction with biological targets. Studies like the one by Chohan and Shad (2011) on sulfonamide-derived ligands and their metal complexes provide insight into the reactivity and potential coordination chemistry of sulfonamides, which is crucial for their application in medicinal chemistry and material science (Chohan & Shad, 2011).
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of sulfonamide Schiff bases, including derivatives similar to the compound , involves condensation methods that yield complex structures with potential applications in material sciences and pharmaceuticals. These compounds often exhibit unique crystal structures, facilitated by intramolecular hydrogen bonds and π–π stacking interactions, contributing to their stability and reactivity (Subashini et al., 2009).
Thermal Stability and Decomposition
Studies on the thermal decomposition of sulfonamide Schiff bases under oxygen atmospheres provide insights into their stability and potential applications in high-temperature processes. The decomposition pathways, kinetic parameters, and energy requirements of these reactions are critical for designing materials with specific thermal properties (Venkatesan et al., 2017).
Antimicrobial and Antitumor Applications
Sulfonamide derivatives have been explored for their antimicrobial and antitumor properties. Novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties, utilizing sulfonamides as core components, have been synthesized and tested against various bacterial strains and insects (Mokhtari et al., 2014). Additionally, novel organosulfur metallic compounds based on sulfonamide Schiff bases have shown significant bioactivity, highlighting their potential as potent drugs (Hassan et al., 2021).
Polymorphism and Molecular Interactions
The effect of fluorine groups on the polymorphism of aromatic sulfonamides has been investigated, revealing how these groups influence the crystal packing, hydrogen bonding, and overall stability of these compounds. Such studies are essential for developing materials with desired physical properties (Terada et al., 2012).
特性
IUPAC Name |
3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQFRZVRXKFPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

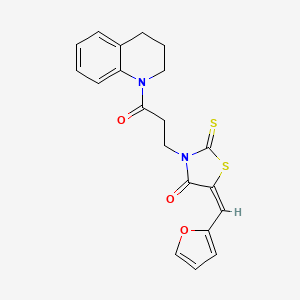
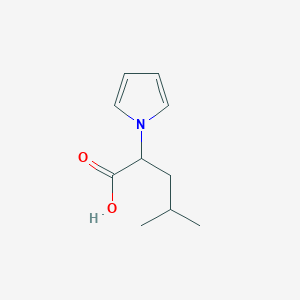

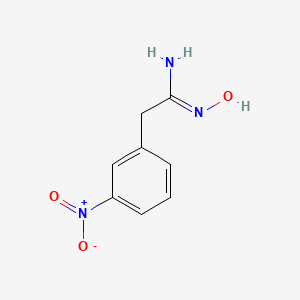
![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

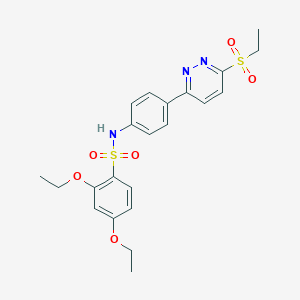

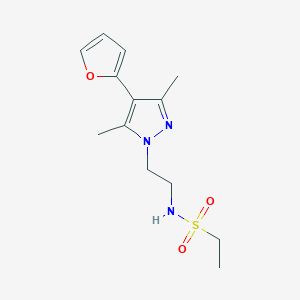
![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)